molecular formula C23H22N2O B8461633 2-((Diphenylmethylene)amino)-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol

2-((Diphenylmethylene)amino)-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol

Cat. No. B8461633
M. Wt: 342.4 g/mol
InChI Key: DLVNQOCEOHFIKF-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

To a solution of 2-(diphenylmethyleneamino)-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol (180 mg, 0.526 mmol) in THF (20 ml) was added aqueous hydrochloric acid (2.0 M, 1.00 ml, 2.0 mmol). After 20 minutes, the reaction mixture was partially concentrated under reduced pressure to a volume of approximately 2 mL. The mixture was diluted with ethyl acetate (30 mL), saturated aqueous sodium bicarbonate solution (15 mL), saturated aqueous sodium carbonate (10 mL), and brine (15 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×15 mL). The combined organics were dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (0.5-10% methanol/dichloromethane linear gradient) to yield 2-amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol. MS ESI calc'd. for C10H15N2O [M+H]+ 179. found 179. 1H NMR (500 MHz, CDCl3) δ 7.64 (d, J=8.5 Hz, 1H), 6.38 (d, J=8.5 Hz, 1H), 4.42 (s, 2H), 2.80-2.63 (m, 2H), 2.02-1.75 (m, 5H), 1.50 (s, 3H).
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C(=[N:14][C:15]2[CH:24]=[CH:23][C:22]3[C:21]([CH3:26])([OH:25])[CH2:20][CH2:19][CH2:18][C:17]=3[N:16]=2)C2C=CC=CC=2)C=CC=CC=1.Cl>C1COCC1>[NH2:14][C:15]1[CH:24]=[CH:23][C:22]2[C:21]([CH3:26])([OH:25])[CH2:20][CH2:19][CH2:18][C:17]=2[N:16]=1

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC1=NC=2CCCC(C2C=C1)(O)C
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was partially concentrated under reduced pressure to a volume of approximately 2 mL
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate (30 mL), saturated aqueous sodium bicarbonate solution (15 mL), saturated aqueous sodium carbonate (10 mL), and brine (15 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (0.5-10% methanol/dichloromethane linear gradient)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=NC=2CCCC(C2C=C1)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.